molecular formula C16H13ClN2 B14862666 2-Amino-5-chloro-8-methyl-3-phenylquinoline

2-Amino-5-chloro-8-methyl-3-phenylquinoline

Cat. No.: B14862666
M. Wt: 268.74 g/mol
InChI Key: ZGVNEHYJGBNQQS-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-8-methyl-3-phenylquinoline is a chemical compound with the molecular formula C16H14Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-8-methyl-3-phenylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid. The reaction conditions often require elevated temperatures and careful control of the reaction environment to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-8-methyl-3-phenylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of quinoline derivatives .

Scientific Research Applications

2-Amino-5-chloro-8-methyl-3-phenylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-8-methyl-3-phenylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloroquinoline
  • 8-Methylquinoline
  • 3-Phenylquinoline

Uniqueness

2-Amino-5-chloro-8-methyl-3-phenylquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

Molecular Formula

C16H13ClN2

Molecular Weight

268.74 g/mol

IUPAC Name

5-chloro-8-methyl-3-phenylquinolin-2-amine

InChI

InChI=1S/C16H13ClN2/c1-10-7-8-14(17)13-9-12(16(18)19-15(10)13)11-5-3-2-4-6-11/h2-9H,1H3,(H2,18,19)

InChI Key

ZGVNEHYJGBNQQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)N)C3=CC=CC=C3

Origin of Product

United States

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